(+)-Blebbistatin
(+)-Blebbistatin
(R)-blebbistatin is the (R)-enantiomer of blebbistatin. It is a blebbistatin and a tertiary alpha-hydroxy ketone.
Brand Name:
Vulcanchem
CAS No.:
1177356-70-5
VCID:
VC0016203
InChI:
InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m0/s1
SMILES:
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O
Molecular Formula:
C18H16N2O2
Molecular Weight:
292.3 g/mol
(+)-Blebbistatin
CAS No.: 1177356-70-5
Reference Standards
VCID: VC0016203
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
CAS No. | 1177356-70-5 |
---|---|
Product Name | (+)-Blebbistatin |
Molecular Formula | C18H16N2O2 |
Molecular Weight | 292.3 g/mol |
IUPAC Name | (3aR)-3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one |
Standard InChI | InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m0/s1 |
Standard InChIKey | LZAXPYOBKSJSEX-SFHVURJKSA-N |
Isomeric SMILES | CC1=CC2=C(C=C1)N=C3[C@@](C2=O)(CCN3C4=CC=CC=C4)O |
SMILES | CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O |
Canonical SMILES | CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O |
Appearance | Assay:≥98%A crystalline solid |
Description | (R)-blebbistatin is the (R)-enantiomer of blebbistatin. It is a blebbistatin and a tertiary alpha-hydroxy ketone. |
Synonyms | (3aR)-1,2,3,3a-Tetrahydro-3a-hydroxy-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one; (+)-1-Phenyl-1,2,3,4-tetrahydro-4-hydroxypyrrolo[2,3-b]-7-methylquinolin-4-one; (+)-Blebbistatin; |
PubChem Compound | 6604910 |
Last Modified | Nov 11 2021 |
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